2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes both hydroxyl and hydroxymethyl groups attached to a cyclohexa-2,5-diene-1,4-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,6-disubstituted phenols. One common method is the use of dioxygen as an oxidizing agent in the presence of a suitable catalyst . The reaction conditions often include a controlled temperature and pressure to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, to optimize yield and purity. Common oxidizing agents used in industrial settings include sodium hypochlorite and hydrogen peroxide .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it back to phenolic compounds.
Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dioxygen, sodium hypochlorite, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds and their derivatives.
Substitution: Various substituted cyclohexa-2,5-diene-1,4-dione derivatives.
Scientific Research Applications
2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components to induce apoptosis. The compound can generate reactive oxygen species (ROS) that cause oxidative stress, leading to cell death. It also activates caspases, which are enzymes involved in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its solubility and reactivity compared to other similar compounds .
Properties
CAS No. |
927173-26-0 |
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Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O4/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2,8,10H,3H2 |
InChI Key |
KCYYMSKHPJJVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CC1=O)O)CO |
Origin of Product |
United States |
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